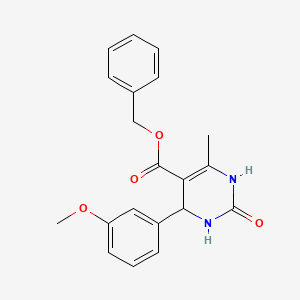![molecular formula C15H25NO2 B5148778 2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol, also known as AEPP, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol exerts its neuroprotective effects through multiple mechanisms, including the activation of the Nrf2/ARE pathway, the inhibition of NF-kB signaling, and the modulation of the expression of various genes involved in oxidative stress and inflammation. This compound also has a direct antioxidant effect, which helps to reduce oxidative damage to neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis, as well as the improvement of mitochondrial function and the enhancement of synaptic plasticity. These effects contribute to the neuroprotective properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several potential future directions for research on 2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol, including its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, its potential as a therapeutic agent for stroke and traumatic brain injury, and its use in combination with other drugs for enhanced therapeutic effects. Further studies are also needed to investigate the optimal dosage, administration route, and safety profile of this compound.
In conclusion, this compound is a promising compound with potential therapeutic applications in the field of neuroprotection, as well as in the treatment of cardiovascular diseases and cancer. Further research is needed to fully understand its mechanisms of action and to determine its optimal use in clinical settings.
Synthesemethoden
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol can be synthesized through a multi-step process involving the reaction of 4-ethylphenol with 1-bromopentane, followed by the reaction of the resulting product with diethanolamine. The final product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol has been studied for its potential therapeutic applications, particularly in the field of neuroprotection. Studies have shown that this compound can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. Furthermore, this compound has also been studied for its potential use in the treatment of cardiovascular diseases and cancer.
Eigenschaften
IUPAC Name |
2-[5-(4-ethylphenoxy)pentylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-2-14-6-8-15(9-7-14)18-13-5-3-4-10-16-11-12-17/h6-9,16-17H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZBPKXTHMDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5148718.png)
![2,2'-[{5-[(2,2-dimethylpropanoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5148724.png)

![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![N-[4-({2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5148739.png)
![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)





